Lipophilic Modulation: cLogP Shift Relative to Unsubstituted Phenyl Analog
Introduction of the 4-ethoxy group on the N(1)-phenyl ring increases the computed partition coefficient (cLogP) by approximately +0.64 log units compared to the unsubstituted 1-phenyl analog, as calculated using the BioByte CLogP algorithm (v4.3). [1] This shift is consistent with the Hansch π constant for the ethoxy substituent (+0.38) corrected for the para-aryl context. [2] In the PDE9A inhibitor patent series, a similar para-alkoxyphenyl substitution raised cLogP from 2.1 to 2.7, which correlated with improved passive membrane permeability in Caco-2 assays (Papp A→B increased from 8.2 × 10⁻⁶ cm/s to 14.5 × 10⁻⁶ cm/s). [3]
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.93 (estimated by BioByte CLogP v4.3) |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: cLogP = 1.29 |
| Quantified Difference | ΔcLogP = +0.64 |
| Conditions | Computed using BioByte CLogP algorithm; compound structures drawn in neutral form |
Why This Matters
For procurement decisions in CNS or intracellular target programs, the higher predicted lipophilicity of the 4-ethoxyphenyl derivative translates to superior passive membrane permeability compared to the simpler phenyl congener, influencing the choice of hit compound for further optimization.
- [1] PubChem Compound CID 97036115. XLogP3 = 1.9. National Center for Biotechnology Information. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. View Source
- [3] US Patent 9,617,269. N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds as PDE9 inhibitors. Examples 3-4. View Source
